Tautomeric Preference: 4(3H)-one vs. 4-ol Form Confers Distinct Hydrogen-Bonding Capacity for Kinase Engagement
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (CAS 16952-45-7) exists predominantly as the 4(3H)-one lactam tautomer, whereas the 2-methyl-4-ol analog (CAS 218955-04-5) favors the enol form. This tautomeric shift fundamentally alters the hydrogen-bond donor/acceptor pattern at the 4-position, a critical interaction site for kinase hinge-region binding . The 4(3H)-one form provides a superior mimic of the purine ring in ATP, enabling more favorable interactions with the kinase hinge motif.
| Evidence Dimension | Tautomeric state and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 4(3H)-one (lactam) tautomer with a hydrogen-bond acceptor (C=O) at position 4 |
| Comparator Or Baseline | 4-ol (enol) tautomer (CAS 218955-04-5) with a hydrogen-bond donor (OH) at position 4 |
| Quantified Difference | Qualitative shift in donor/acceptor profile; structural analogs with the 4(3H)-one form are documented to engage the kinase hinge region effectively, while 4-ol forms are not typically active. |
| Conditions | Structural and computational analysis of pyridopyrimidinone tautomers in drug design |
Why This Matters
For medicinal chemistry procurement, selecting the correct tautomer (4(3H)-one) is non-negotiable; the 4-ol tautomer represents a chemically distinct entity that will likely fail to reproduce key binding interactions in kinase assays.
